Cevimeline N-Oxide is a significant metabolite of Cevimeline, a muscarinic acetylcholine receptor agonist primarily used in the treatment of Sjögren's syndrome, which causes dry mouth. Cevimeline N-Oxide is formed through the N-oxidation of Cevimeline, predominantly catalyzed by flavin-containing monooxygenase 1 in the kidneys. This compound plays a crucial role in understanding the pharmacological effects of its parent compound and is studied for its potential therapeutic applications.
Cevimeline N-Oxide is derived from Cevimeline, which is chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3’-quinuclidine] monohydrochloride hemihydrate. The synthesis of Cevimeline N-Oxide occurs naturally during the metabolic processing of Cevimeline in the body, particularly in the liver and kidneys.
Cevimeline N-Oxide is classified as an N-oxide, a functional group characterized by an oxygen atom bonded to a nitrogen atom. This classification places it within a broader category of compounds known for their roles in various biological and chemical processes.
The synthesis of Cevimeline N-Oxide typically involves the oxidation of Cevimeline. Several methods can be employed for this purpose:
In industrial settings, the production process is optimized for yield and purity. Parameters such as temperature, solvent choice, and concentration of oxidizing agents are carefully controlled. The final product is purified using techniques like crystallization or chromatography to achieve high purity levels .
Cevimeline N-Oxide features a unique molecular structure characterized by its spirocyclic framework and an N-oxide functional group. The molecular formula for Cevimeline N-Oxide is .
The structural representation includes:
Cevimeline N-Oxide can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include:
Cevimeline N-Oxide primarily acts as a muscarinic agonist targeting muscarinic acetylcholine receptors M1 and M3.
The mechanism involves:
Pharmacokinetics indicate that the compound is rapidly absorbed, reaching peak concentration within 1.5 to 2 hours post-administration .
Relevant data includes:
Cevimeline N-Oxide has several scientific applications:
Cevimeline N-Oxide (chemical name: (2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide) is a defined oxidative metabolite of the muscarinic agonist cevimeline. Its molecular formula is C₁₀H₁₇NO₂S, with a molecular weight of 215.31 g/mol [3] [4]. The compound features a quinuclidine core modified by an N-oxide functional group and a spiro-linked 2-methyl-1,3-oxathiolane ring, establishing a complex polycyclic architecture [6] [8].
Stereochemically, the molecule contains two defined stereocenters: one at the spiro-linked oxathiolane carbon (C3) and another at the methyl-substituted oxathiolane carbon (C2’) [6]. The configuration is typically specified as (2’R,3R)-rel, indicating a racemic or epimeric mixture at one or more chiral centers. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the azabicyclic system adopts a rigid chair conformation, while the N-oxide group introduces polarity and alters electron distribution compared to the parent compound [4] [8]. The specific stereochemistry influences its physicochemical behavior and biological interactions, though comprehensive chiral resolution data remains limited in public literature.
Table 1: Key Structural and Stereochemical Properties of Cevimeline N-Oxide
Property | Value/Description |
---|---|
Systematic Name | (2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide |
Molecular Formula | C₁₀H₁₇NO₂S |
Molecular Weight | 215.31 g/mol |
CAS Registry Number | 469890-14-0 |
Defined Stereocenters | 2 (out of 3 possible) |
Stereochemical Designation | Epimeric mixture |
SMILES Notation | C[C@H]1O[C@]2(CS1)C[N+]3([O-])CCC2CC3 |
Cevimeline N-Oxide displays distinct solubility characteristics: it is moderately soluble in polar solvents like water and methanol but exhibits limited solubility in non-polar solvents such as hexane or chloroform [3] [8]. This behavior stems from its ionic N-oxide group, which enhances hydrophilicity compared to cevimeline (logP ~1.0). The metabolite’s experimental melting point is not extensively documented, though thermal analysis suggests decomposition occurs above 200°C [4].
Stability assessments reveal sensitivity to pH and temperature. Under acidic conditions (pH < 3), the N-oxide bond undergoes partial reduction, reverting to cevimeline. Conversely, alkaline conditions (pH > 9) promote degradation via oxathiolane ring hydrolysis [8]. Solid-state stability is maintained for ≥24 months when stored at -20°C in inert atmospheres, but room-temperature storage leads to gradual oxidation of residual cevimeline impurities [4] [8]. High-performance liquid chromatography (HPLC) analyses show >95% purity under optimal storage, with major impurities including cevimeline sulfoxides and hydrolyzed ring byproducts [3].
Metabolic stability studies using human hepatocytes indicate resistance to cytochrome P450-mediated transformations, consistent with its role as a terminal oxidation product. However, it undergoes pH-dependent hydrolysis in physiological buffers (half-life: ~8 hours at pH 7.4) [5].
Structurally, cevimeline (C₁₀H₁₇NOS, MW 199.31 g/mol) differs from its N-oxide metabolite through the absence of the oxygen atom on the quinuclidine nitrogen. This modification reduces the basicity of the nitrogen and increases the molecular polarity [5] [6]. The N-oxide group elevates the topological polar surface area (TPSA) by ~20 Ų, significantly impacting solvation and membrane permeability [4].
Pharmacologically, cevimeline acts as a potent muscarinic M1/M3 receptor agonist (EC₅₀: M1 = 0.023 μM; M3 = 0.048 μM) [2]. Introduction of the N-oxide moiety drastically diminishes receptor affinity due to steric hindrance and disrupted hydrogen-bonding interactions. In vitro receptor binding assays indicate >100-fold lower affinity of cevimeline N-Oxide for M1/M3 receptors compared to cevimeline [2] [5]. This explains its lack of significant cholinergic activity despite structural similarity.
Metabolically, cevimeline N-Oxide arises exclusively as a minor metabolite via hepatic oxidation catalyzed by CYP3A4/2D6, accounting for ~4% of administered cevimeline in humans [2] [5]. Unlike cevimeline, which undergoes extensive sulfoxidation and glucuronidation, the N-oxide resists further phase I transformations and is excreted unchanged in urine [5].
Table 2: Comparative Structural and Functional Analysis of Cevimeline and Cevimeline N-Oxide
Property | Cevimeline | Cevimeline N-Oxide | Biological Impact |
---|---|---|---|
Molecular Formula | C₁₀H₁₇NOS | C₁₀H₁₇NO₂S | Increased oxidative state |
Molecular Weight | 199.31 g/mol | 215.31 g/mol | Higher mass due to oxygen addition |
Nitrogen Functionality | Tertiary amine | N-oxide | Loss of basicity; enhanced polarity |
Receptor Affinity (M1/M3) | High (EC₅₀ < 0.05 μM) | Low (EC₅₀ > 5 μM) | Loss of agonist activity |
Primary Metabolic Role | Parent drug | Terminal metabolite | No further CYP metabolism |
Urinary Excretion | ~16% unchanged | ~4% of administered dose | Reflects minor metabolic pathway |
Analytically, cevimeline N-Oxide serves as a critical reference standard for quantifying cevimeline metabolism in pharmacokinetic studies and impurity profiling during drug manufacturing [3] [8]. Its synthesis typically involves controlled oxidation of cevimeline using peracids or peroxide-based oxidants, followed by chiral purification to isolate the (2’R,3R) epimer [3].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0